molecular formula C17H15FN2O2 B6004149 N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide

N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide

Cat. No. B6004149
M. Wt: 298.31 g/mol
InChI Key: OSPAYZVBLVANHP-YBFXNURJSA-N
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Description

N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide, also known as ABF, is a compound that has gained attention in recent years due to its potential as a therapeutic agent. ABF belongs to the class of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=).

Mechanism of Action

The exact mechanism of action of N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide is not fully understood. However, studies have suggested that N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide may act by inhibiting enzymes involved in cell proliferation and survival, such as topoisomerase II and Bcl-2. N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition, N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide.

Advantages and Limitations for Lab Experiments

One advantage of N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide is its relatively simple synthesis method, which allows for easy production and modification of the compound. However, N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide has low solubility in water, which may limit its use in certain experiments. In addition, further studies are needed to fully understand the toxicity and potential side effects of N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide.

Future Directions

There are several future directions for research on N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide. One area of interest is the development of N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide derivatives with improved solubility and potency. Another area of interest is the investigation of the potential of N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide as a combination therapy with other anticancer agents. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide. Overall, N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide shows promise as a potential therapeutic agent for cancer and other diseases, and further research is warranted to fully explore its potential.

Synthesis Methods

The synthesis of N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide involves the reaction of 3-allyl-2-hydroxybenzaldehyde and 4-fluorobenzohydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or column chromatography. The yield of N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide is typically around 60-70%.

Scientific Research Applications

N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide has been studied for its potential as an anticancer agent. In vitro studies have shown that N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N'-(3-allyl-2-hydroxybenzylidene)-4-fluorobenzohydrazide has been studied for its potential as an antibacterial and antifungal agent.

properties

IUPAC Name

4-fluoro-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-2-4-12-5-3-6-14(16(12)21)11-19-20-17(22)13-7-9-15(18)10-8-13/h2-3,5-11,21H,1,4H2,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPAYZVBLVANHP-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]benzohydrazide

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